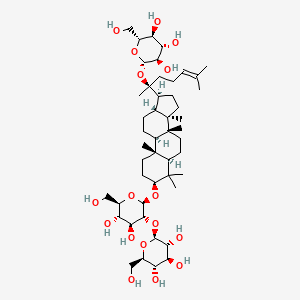
E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid, commonly referred to as EZ-CPA, is an organic compound that is used in a variety of scientific research applications. It is a colorless, odorless, and crystalline solid with a molecular weight of 188.55 g/mol. EZ-CPA is a cyclopropanecarboxylic acid derivative and is a member of the family of compounds known as cyclopropanecarboxylic acids.
Applications De Recherche Scientifique
EZ-CPA is used in a variety of scientific research applications. It is commonly used as a starting material in the synthesis of other compounds, such as cyclopropane derivatives and other organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of polymers, catalysts, and other compounds.
Mécanisme D'action
The mechanism of action of EZ-CPA is not yet fully understood. However, it is believed to involve the formation of a cyclopropyl cation, which is formed when the carboxyl group is protonated. This cation can then react with an electron-rich species, such as an alkene, to form a cyclopropyl carboxylate. This carboxylate can then undergo further reactions, such as hydrolysis or elimination, to form other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of EZ-CPA are not yet fully understood. However, it is believed to have some effect on the central nervous system, as it has been shown to interact with certain neurotransmitters. It has also been shown to interact with certain hormones, such as cortisol and testosterone.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using EZ-CPA in lab experiments are that it is relatively easy to synthesize, it is stable, and it is relatively non-toxic. It is also relatively inexpensive and can be stored for long periods of time without significant degradation.
The limitations of using EZ-CPA in lab experiments are that it is not soluble in water, so it must be dissolved in an organic solvent. It is also relatively reactive, so it must be handled with caution.
Orientations Futures
The future directions for the use of EZ-CPA are numerous. It could be used in the development of new pharmaceuticals, agrochemicals, and other compounds. It could also be used in the development of new catalysts, polymers, and other materials. It could also be used in the development of new drugs and drug delivery systems. Additionally, it could be used in the development of new methods of synthesis and new analytical techniques. Finally, it could be used in the development of new methods of drug delivery and new methods of drug targeting.
Méthodes De Synthèse
EZ-CPA can be synthesized through a number of different methods. The most common method is called the Wittig reaction, which is a chemical reaction that uses a phosphonium ylide to produce an alkene. This reaction requires the use of a base such as sodium hydroxide or potassium hydroxide, a phosphonium ylide, and an aldehyde or ketone. The reaction is typically performed in aqueous solution at room temperature.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid can be achieved through a multistep process involving the reaction of various starting materials.", "Starting Materials": [ "2,2-dimethyl-cyclopropanecarboxylic acid", "thionyl chloride", "2-chloroethanol", "triethylamine", "sodium bicarbonate", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium chloride", "water", "diethyl ether", "magnesium", "iodine", "n-butyl lithium", "2-bromo-3-chloro-1-propene", "carbon dioxide" ], "Reaction": [ "The synthesis begins with the conversion of 2,2-dimethyl-cyclopropanecarboxylic acid to its corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with 2-chloroethanol in the presence of triethylamine to form the corresponding ester.", "The ester is hydrolyzed using sodium bicarbonate to yield the corresponding acid.", "The acid is then converted to its corresponding acid chloride using acetic anhydride and sulfuric acid.", "The acid chloride is then reacted with magnesium in the presence of iodine and diethyl ether to form the corresponding Grignard reagent.", "The Grignard reagent is then reacted with n-butyl lithium to form the corresponding lithium alkoxide.", "The lithium alkoxide is then reacted with 2-bromo-3-chloro-1-propene to form the desired compound.", "The final step involves the treatment of the compound with carbon dioxide in the presence of sodium hydroxide to yield E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid." ] } | |
Numéro CAS |
61914-45-2 |
Nom du produit |
E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid |
Formule moléculaire |
C₈H₁₁ClO₂ |
Poids moléculaire |
174.62 |
Synonymes |
E,Z-trans-3-(2-Chlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester](/img/structure/B1146623.png)


![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)